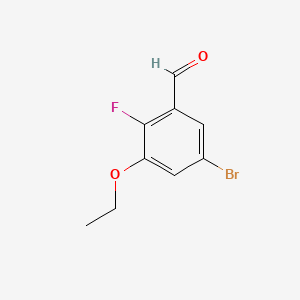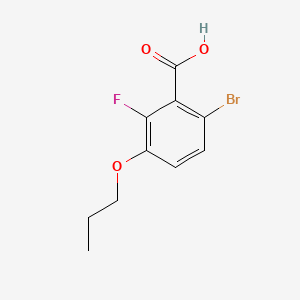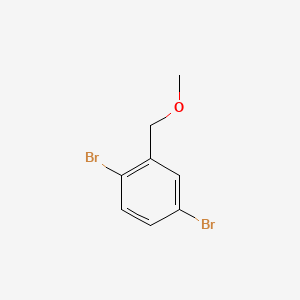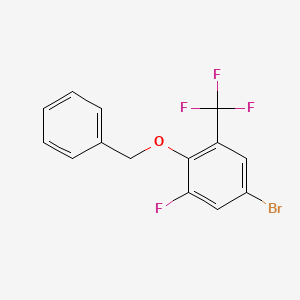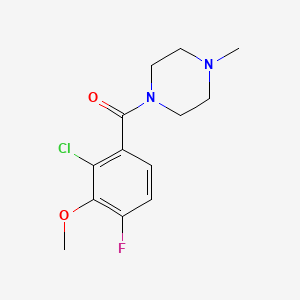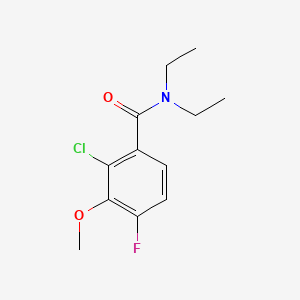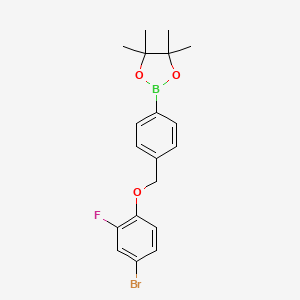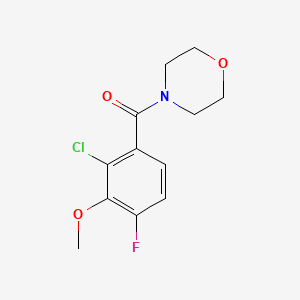
(2-Chloro-4-fluoro-3-methoxyphenyl)(morpholino)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“(2-Chloro-4-fluoro-3-methoxyphenyl)(morpholino)methanone” is a chemical compound with the CAS Number: 2586127-26-4 . It has a molecular weight of 273.69 . The compound is solid in its physical form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C12H13ClFNO3/c1-17-11-9(14)3-2-8(10(11)13)12(16)15-4-6-18-7-5-15/h2-3H,4-7H2,1H3 . This code provides a specific description of the molecular structure of the compound.Physical And Chemical Properties Analysis
This compound is a solid . It has a molecular weight of 273.69 . The InChI code provides further information about its chemical structure .Aplicaciones Científicas De Investigación
(2-Chloro-4-fluoro-3-methoxyphenyl)(morpholino)methanone has been used in a number of scientific research applications, including as a substrate for enzyme-catalyzed reactions, as a ligand for metal complexes, and as a building block for the synthesis of other organic compounds. It has also been used as a model compound to study the properties of other morpholine-containing molecules.
Mecanismo De Acción
The mechanism of action of (2-Chloro-4-fluoro-3-methoxyphenyl)(morpholino)methanone is not fully understood, but it is believed to involve the formation of a covalent bond between the chloro and fluoro substituents on the phenyl ring and the morpholine nitrogen. This bond is then broken by a nucleophilic attack of the morpholine nitrogen on the chloro and fluoro substituents, resulting in the formation of an amine and an aryl cation. The aryl cation is then attacked by a nucleophile, such as water or an alcohol, resulting in the formation of the final product.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not yet fully understood. However, it has been shown to inhibit the enzyme acetylcholinesterase, which is involved in the breakdown of acetylcholine in the nervous system. In addition, this compound has been shown to inhibit the enzyme cyclooxygenase-2, which is involved in the synthesis of prostaglandins and other inflammatory molecules.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
(2-Chloro-4-fluoro-3-methoxyphenyl)(morpholino)methanone has several advantages for use in laboratory experiments. It is relatively inexpensive and readily available, and its unique structure and properties make it an ideal target for scientific research. However, it is important to note that this compound is a highly reactive compound and should be handled with caution. In addition, it is not soluble in water, so it must be dissolved in an organic solvent prior to use.
Direcciones Futuras
The potential applications of (2-Chloro-4-fluoro-3-methoxyphenyl)(morpholino)methanone are numerous and varied. Further research is needed to explore its potential as a therapeutic agent, as a substrate for enzyme-catalyzed reactions, as a ligand for metal complexes, and as a building block for the synthesis of other organic compounds. In addition, further research is needed to better understand its mechanism of action and its biochemical and physiological effects. Finally, further research is needed to explore the potential of this compound as a tool for drug discovery and development.
Métodos De Síntesis
(2-Chloro-4-fluoro-3-methoxyphenyl)(morpholino)methanone can be synthesized by a number of methods, including the reaction of 2-chloro-4-fluoro-3-methoxyphenyl bromide with morpholine in the presence of a base such as sodium hydroxide. The reaction proceeds in two steps, first forming the intermediate 2-chloro-4-fluoro-3-methoxyphenylmorpholine and then reacting this with the morpholine to form the final product. The reaction is typically carried out in an organic solvent such as dichloromethane or tetrahydrofuran, and the product can be purified by recrystallization.
Propiedades
IUPAC Name |
(2-chloro-4-fluoro-3-methoxyphenyl)-morpholin-4-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13ClFNO3/c1-17-11-9(14)3-2-8(10(11)13)12(16)15-4-6-18-7-5-15/h2-3H,4-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLSYRXXOFDAGNW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1Cl)C(=O)N2CCOCC2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClFNO3 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.69 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




